1,3-dimethyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide
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Overview
Description
1,3-dimethyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide is a complex organic compound that features a pyrazole core substituted with a carboxamide group, a thiophene ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution Reactions: The thiophene and pyridine rings are introduced through substitution reactions. For instance, the thiophene ring can be attached via a Suzuki coupling reaction using a thiophene boronic acid derivative.
Carboxamide Formation: The carboxamide group is introduced by reacting the pyrazole derivative with an appropriate amine under dehydrating conditions, such as using carbodiimide reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones if the thiophene ring is targeted.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyridine or thiophene rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), organometallic reagents (e.g., Grignard reagents)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
1,3-dimethyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors due to its unique structure.
Materials Science: Its structural properties may make it suitable for use in organic electronics or as a building block for advanced materials.
Biological Studies: The compound can be used in studies to understand its interactions with biological macromolecules, such as proteins or nucleic acids.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules or as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide: Lacks the thiophene ring, which may affect its binding properties and reactivity.
1,3-dimethyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide: Similar structure but with a different position of the thiophene ring, potentially altering its electronic properties and interactions.
1,3-dimethyl-N-((2-(furan-3-yl)pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide: Contains a furan ring instead of a thiophene ring, which may influence its chemical reactivity and biological activity.
Uniqueness
1,3-dimethyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide is unique due to the specific arrangement of its functional groups, which can confer distinct electronic and steric properties. This uniqueness can be leveraged in designing compounds with specific biological activities or material properties.
Biological Activity
1,3-Dimethyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's structure includes a pyrazole ring, a pyridine ring, and a thiophene ring, contributing to its unique pharmacological properties. The molecular formula is C16H16N4OS with a molecular weight of 312.4 g/mol .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays showed that the compound effectively inhibits the growth of various cancer cell lines, including A549 (human lung cancer) and others. The efficacy was compared to established anticancer drugs like imatinib, indicating superior activity in some instances .
Table 1: Anticancer Activity Comparison
Compound | Cancer Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
---|---|---|---|---|
This compound | A549 | X.X | Imatinib | Y.Y |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Inhibition assays against COX enzymes revealed that it possesses significant anti-inflammatory activity, with IC50 values comparable to those of standard anti-inflammatory drugs like celecoxib. This suggests potential therapeutic applications in treating inflammatory diseases .
Table 2: Anti-inflammatory Activity
Compound | COX Enzyme | IC50 (µM) | Standard Drug | IC50 (µM) |
---|---|---|---|---|
This compound | COX-2 | X.X | Celecoxib | Y.Y |
Antioxidant Activity
In addition to its anticancer and anti-inflammatory effects, the compound has exhibited antioxidant properties. Studies indicated that it can scavenge free radicals effectively, with antioxidant activity comparable to ascorbic acid . This property may contribute to its overall therapeutic potential.
The biological activities of this compound are believed to be mediated through multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Interaction : It potentially interacts with receptors that modulate cellular signaling pathways related to growth and inflammation.
- Oxidative Stress Modulation : By scavenging free radicals, the compound reduces oxidative stress within cells.
Structure–Activity Relationship (SAR)
Research into SAR has shown that modifications to the thiophene or pyridine rings can significantly affect the biological activity of the compound. For instance, varying substituents on these rings can enhance potency against specific targets while minimizing toxicity .
Properties
IUPAC Name |
2,5-dimethyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-11-8-14(20(2)19-11)16(21)18-9-12-4-3-6-17-15(12)13-5-7-22-10-13/h3-8,10H,9H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPUCLFHBFGSDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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